molecular formula C18H17FN2O3S2 B2522131 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895452-93-4

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2522131
CAS No.: 895452-93-4
M. Wt: 392.46
InChI Key: LBLIODJKVPLEKQ-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide: is a complex organic compound that features a benzo[d]thiazole ring substituted with dimethyl groups and a propanamide moiety linked to a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Propanamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with a suitable propanamide precursor.

    Sulfonylation with 4-Fluorophenyl Sulfonyl Chloride: The final step involves the reaction of the intermediate with 4-fluorophenyl sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring.

    Reduction: Reduction reactions may target the sulfonyl group or the benzo[d]thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical assays. Medicine: Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide
  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide

Uniqueness: The presence of the fluorophenyl group in N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-11-9-12(2)17-15(10-11)20-18(25-17)21-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLIODJKVPLEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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